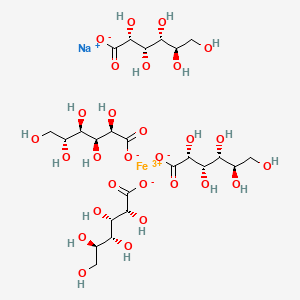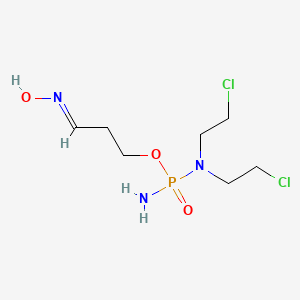
3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate is an organophosphorus compound known for its unique chemical structure and properties. It is characterized by the presence of a hydroxyimino group attached to a propyl chain, which is further connected to a phosphoramidate moiety with two chloroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of 3-(hydroxyimino)propylamine with N,N-bis(2-chloroethyl)phosphoramidic dichloride under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroethyl groups under mild conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various phosphoramidate derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with DNA replication and cell division.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate involves its interaction with biological molecules, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This results in the inhibition of cell division and can induce cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)phosphoramidate: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
3-(Hydroxyimino)propyl phosphoramidate: Does not contain the chloroethyl groups, resulting in different biological activity.
N,N-bis(2-chloroethyl)phosphoramide: Similar structure but different functional groups, leading to variations in reactivity and applications.
Uniqueness
3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate is unique due to the presence of both hydroxyimino and chloroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
81733-41-7 |
|---|---|
Molecular Formula |
C7H16Cl2N3O3P |
Molecular Weight |
292.10 g/mol |
IUPAC Name |
(NE)-N-[3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylidene]hydroxylamine |
InChI |
InChI=1S/C7H16Cl2N3O3P/c8-2-5-12(6-3-9)16(10,14)15-7-1-4-11-13/h4,13H,1-3,5-7H2,(H2,10,14)/b11-4+ |
InChI Key |
GHTXIUJUEVFYHW-NYYWCZLTSA-N |
Isomeric SMILES |
C(COP(=O)(N)N(CCCl)CCCl)/C=N/O |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


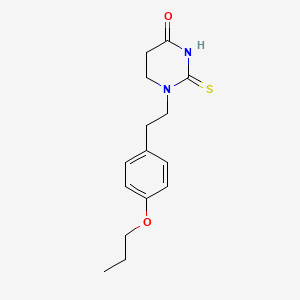

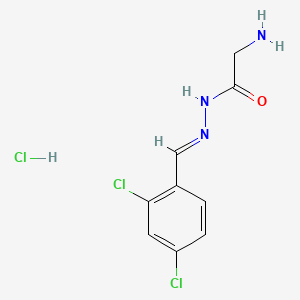

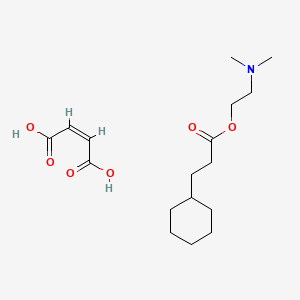
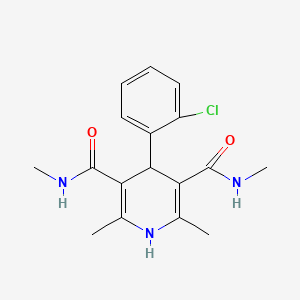
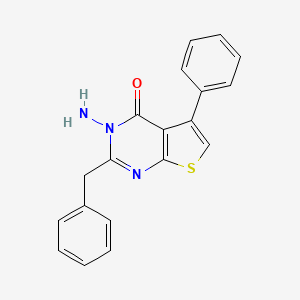
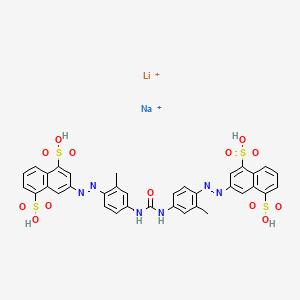
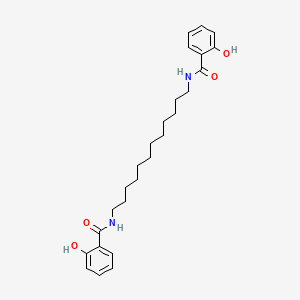
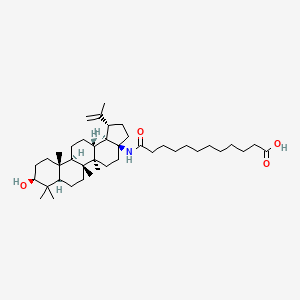
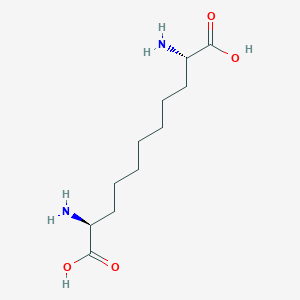
![5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12723777.png)

